2,5-Dimethyl-1,4-benzoquinone
Overview
Description
2,5-Dimethyl-1,4-benzoquinone: is an organic compound belonging to the quinone family. It is characterized by a six-membered ring structure with two carbonyl groups at the 1 and 4 positions and two methyl groups at the 2 and 5 positions. This compound is known for its bright yellow crystalline appearance and its role as an oxidizing agent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethyl-1,4-benzoquinone is jack bean urease , an enzyme that catalyzes the hydrolysis of urea . This enzyme is widely distributed in plants and microorganisms and plays a crucial role in nitrogen metabolism .
Mode of Action
This compound interacts with jack bean urease, inhibiting its activity . The inhibition mechanism involves a two-step enzyme-inhibitor interaction, qualified as mechanism B . The rapid formation of an initial complex is followed by a slow isomerization into the final complex . The rate constants of the inhibitor-urease isomerization indicate that forward processes are rapid in contrast to slow reverse reactions .
Biochemical Pathways
The inhibition of jack bean urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can have downstream effects on nitrogen metabolism in organisms.
Pharmacokinetics
Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution in biological systems.
Result of Action
The molecular effect of this compound’s action is the inhibition of jack bean urease, leading to a disruption in the urea cycle . On a cellular level, this could affect nitrogen metabolism, potentially impacting various biological processes dependent on this pathway.
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-1,4-benzoquinone plays a role in biochemical reactions, particularly as an inhibitor of the enzyme jack bean urease . This interaction occurs in a phosphate buffer with a pH of 7.8 . The nature of these interactions involves the formation of an initial complex with the enzyme, followed by a slow isomerization into a final complex .
Cellular Effects
It has been suggested that it may affect the germ layer development of zebrafish embryos
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as jack bean urease . It forms an initial complex with the enzyme, which then undergoes a slow isomerization into a final complex . This process involves the binding of the compound to the enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in toluene , suggesting that it may be stable in certain solvents
Metabolic Pathways
It is known to interact with the enzyme jack bean urease , suggesting that it may be involved in the metabolism of this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-Dimethylphenol: One common method involves the oxidation of 2,5-dimethylphenol using oxidizing agents such as tert-butyl hydroperoxide in the presence of a catalyst like vanadium pentoxide.
Oxidation of 2,5-Dimethylhydroquinone: Another method involves the oxidation of 2,5-dimethylhydroquinone using oxidizing agents like potassium dichromate or ferric chloride in acidic conditions.
Industrial Production Methods: Industrial production of 2,5-dimethyl-1,4-benzoquinone often involves the continuous oxidation of 2,5-dimethylphenol in a flow reactor. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethyl-1,4-benzoquinone can undergo further oxidation to form various quinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, ferric chloride, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts: Vanadium pentoxide, palladium on carbon.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: 2,5-Dimethylhydroquinone.
Substitution Products: Amino or thiol-substituted quinones.
Scientific Research Applications
Chemistry: 2,5-Dimethyl-1,4-benzoquinone is used as an oxidizing agent in organic synthesis. It is also a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology: The compound has been studied for its role in biological systems, particularly as an inhibitor of enzymes like urease. It is also a component of the defensive secretion of certain insects .
Medicine: Research has explored its potential as an anticancer agent due to its ability to generate reactive oxygen species that can induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as a polymerization inhibitor in the manufacturing of plastics .
Comparison with Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: Similar structure but with methyl groups at the 2 and 6 positions.
2,5-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms instead of methyl groups.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but with hydroxyl groups instead of methyl groups.
Uniqueness: 2,5-Dimethyl-1,4-benzoquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions makes it more hydrophobic compared to its hydroxyl or chloro-substituted counterparts, affecting its solubility and interaction with biological molecules .
Properties
IUPAC Name |
2,5-dimethylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKLQMNSFPAPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059669 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059669 | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Acros Organics MSDS] | |
Record name | 2,5-Dimethyl-4-benzoquinone | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2,5-Dimethyl-4-benzoquinone | |
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CAS No. |
137-18-8 | |
Record name | 2,5-Dimethyl-p-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-18-8 | |
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Record name | 2,5-Dimethyl-4-benzoquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137188 | |
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Record name | p-Xyloquinone | |
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Record name | p-Xyloquinone | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl- | |
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Record name | 2,5-dimethyl-p-benzoquinone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.803 | |
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Synthesis routes and methods
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